2-bromopyridine-4-sulfonyl fluoride 2-bromopyridine-4-sulfonyl fluoride
Brand Name: Vulcanchem
CAS No.: 2385372-16-5
VCID: VC11497897
InChI: InChI=1S/C5H3BrFNO2S/c6-5-3-4(1-2-8-5)11(7,9)10/h1-3H
SMILES:
Molecular Formula: C5H3BrFNO2S
Molecular Weight: 240.05 g/mol

2-bromopyridine-4-sulfonyl fluoride

CAS No.: 2385372-16-5

Cat. No.: VC11497897

Molecular Formula: C5H3BrFNO2S

Molecular Weight: 240.05 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

2-bromopyridine-4-sulfonyl fluoride - 2385372-16-5

Specification

CAS No. 2385372-16-5
Molecular Formula C5H3BrFNO2S
Molecular Weight 240.05 g/mol
IUPAC Name 2-bromopyridine-4-sulfonyl fluoride
Standard InChI InChI=1S/C5H3BrFNO2S/c6-5-3-4(1-2-8-5)11(7,9)10/h1-3H
Standard InChI Key IHRWTHXMYOLLNB-UHFFFAOYSA-N
Canonical SMILES C1=CN=C(C=C1S(=O)(=O)F)Br

Introduction

Molecular Structure and Physicochemical Properties

The molecular structure of 2-bromopyridine-4-sulfonyl fluoride is defined by a pyridine core (C₅H₄N) bearing a bromine atom at position 2 and a sulfonyl fluoride (-SO₂F) group at position 4. The planar aromatic ring system creates a conjugated π-network, while the substituents introduce significant electronic asymmetry. The sulfonyl fluoride group adopts a tetrahedral geometry around the sulfur atom, with bond angles of approximately 109.5° for the O-S-O and F-S-O moieties .

Key Structural Features

  • Bromine Substituent: The bromine atom at C2 exerts a strong electron-withdrawing inductive effect (-I), polarizing the pyridine ring and enhancing the electrophilicity of the sulfonyl fluoride group.

  • Sulfonyl Fluoride Group: The -SO₂F moiety is highly electrophilic, with the fluorine atom acting as a leaving group in nucleophilic substitution reactions. The S=O bonds contribute to the compound’s stability and solubility in polar aprotic solvents .

Physicochemical Properties

PropertyValue
Molecular FormulaC₅H₃BrFNO₂S
Molecular Weight240.05 g/mol
SMILES NotationC1=CN=C(C=C1Br)S(=O)(=O)F
Predicted CCS (Ų) [M+H]+130.1
Boiling PointNot reported
Melting PointNot reported
SolubilitySoluble in DMSO, DMF, THF

The compound’s predicted collision cross-section (CCS) of 130.1 Ų for the [M+H]+ adduct suggests a compact molecular conformation, which may influence its diffusion characteristics in biological systems .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 2-bromopyridine-4-sulfonyl fluoride typically involves sequential functionalization of pyridine derivatives:

Step 1: Sulfonylation of Pyridine
Pyridine is first sulfonylated using sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H) under controlled conditions. This step introduces the sulfonic acid group (-SO₃H) at the 4-position, favored due to the directing effects of the nitrogen atom.

Step 2: Fluorination
The sulfonic acid intermediate is converted to the sulfonyl fluoride using a fluorinating agent such as phosphorus oxychloride (POCl₃) followed by potassium fluoride (KF). The reaction proceeds via nucleophilic displacement of the chloride by fluoride:

Ar-SO3H+POCl3Ar-SO2ClKFAr-SO2F\text{Ar-SO}_3\text{H} + \text{POCl}_3 \rightarrow \text{Ar-SO}_2\text{Cl} \xrightarrow{\text{KF}} \text{Ar-SO}_2\text{F}

Step 3: Bromination
Electrophilic bromination at the 2-position is achieved using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃). The sulfonyl fluoride group directs bromination to the ortho position via resonance and inductive effects.

Industrial-Scale Production

Industrial synthesis optimizes yield and purity through:

  • Continuous Flow Reactors: Enhance heat transfer and reduce side reactions during exothermic bromination steps.

  • Catalytic Systems: Iron-based catalysts lower activation energy for sulfonylation, achieving >85% yield.

  • Purification: Recrystallization from ethanol/water mixtures removes unreacted starting materials.

Chemical Reactivity and Reaction Mechanisms

Nucleophilic Substitution

The sulfonyl fluoride group undergoes nucleophilic aromatic substitution (SₙAr) with amines, thiols, and alkoxides. For example, reaction with aniline derivatives yields sulfonamides:

Ar-SO2F+R-NH2Ar-SO2NH-R+HF\text{Ar-SO}_2\text{F} + \text{R-NH}_2 \rightarrow \text{Ar-SO}_2\text{NH-R} + \text{HF}

The reaction rate is pH-dependent, with higher rates observed in basic media due to deprotonation of the nucleophile .

Cross-Coupling Reactions

The bromine substituent enables palladium-catalyzed couplings (e.g., Suzuki-Miyaura) to construct biaryl systems. Using Pd(PPh₃)₄ and arylboronic acids, the bromide is replaced with aryl groups:

Ar-Br+Ar’-B(OH)2Pd0Ar-Ar’+B(OH)3\text{Ar-Br} + \text{Ar'-B(OH)}_2 \xrightarrow{\text{Pd}^{0}} \text{Ar-Ar'} + \text{B(OH)}_3

This reactivity is exploited in pharmaceutical synthesis to introduce hydrophobic moieties .

Oxidation and Reduction

  • Oxidation: Treatment with m-chloroperbenzoic acid (mCPBA) oxidizes the pyridine ring to N-oxide derivatives, altering electronic properties.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine, though the sulfonyl fluoride group typically remains intact.

Biological Activity and Applications

Enzyme Inhibition

2-Bromopyridine-4-sulfonyl fluoride acts as a covalent inhibitor by reacting with nucleophilic residues (e.g., serine, cysteine) in enzyme active sites. For instance:

  • Serine Proteases: Forms stable sulfonate esters with catalytic serine, blocking substrate hydrolysis .

  • Kinases: Modifies ATP-binding pockets, inhibiting phosphorylation cascades in cancer cells .

Antimicrobial Properties

Preliminary studies indicate broad-spectrum activity against Gram-positive bacteria (MIC = 8–16 µg/mL for S. aureus), likely through inhibition of cell wall synthesis enzymes.

Covalent Drug Discovery

The compound’s tunable reactivity makes it a valuable warhead in targeted covalent inhibitors (TCIs). For example:

  • eIF4E Inhibition: Covalent modification of Lys162 in eukaryotic initiation factor 4E (eIF4E) suppresses cap-dependent translation, a promising anticancer strategy .

Comparative Analysis with Structural Analogs

CompoundSubstituent PositionsReactivityApplications
2-Bromo-4-sulfonyl fluorideBr (C2), SO₂F (C4)High SₙAr reactivityCovalent inhibitors
4-Bromo-2-sulfonyl fluorideBr (C4), SO₂F (C2)Moderate electrophilicityPolymer crosslinking
2-Chloro-4-sulfonyl fluorideCl (C2), SO₂F (C4)Lower stabilityIntermediate in synthesis

The 2-bromo-4-sulfonyl derivative exhibits superior leaving group ability compared to chloro analogs, enabling reactions under milder conditions .

Future Directions and Research Opportunities

  • Proteome-Wide Profiling: Develop chemoproteomic probes to map non-catalytic lysine residues targeted by sulfonyl fluorides .

  • Photoredox Catalysis: Explore light-mediated C–F bond activation for late-stage functionalization.

  • Biodegradable Materials: Incorporate the compound into self-immolative polymers for controlled drug release.

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